molecular formula C27H20N2O4 B5052377 N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-3-phenylmethoxybenzamide

N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-3-phenylmethoxybenzamide

Cat. No.: B5052377
M. Wt: 436.5 g/mol
InChI Key: AEGCYRYGPKJIDJ-UHFFFAOYSA-N
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Description

N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-3-phenylmethoxybenzamide: is a complex organic compound characterized by the presence of a benzoxazole ring, a hydroxyphenyl group, and a phenylmethoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-3-phenylmethoxybenzamide typically involves multi-step organic reactions. One common approach includes:

    Formation of the Benzoxazole Ring: This can be achieved by the cyclization of o-aminophenol with a suitable carboxylic acid derivative under acidic conditions.

    Hydroxyphenyl Group Introduction: The hydroxyphenyl group can be introduced via electrophilic aromatic substitution reactions.

    Phenylmethoxybenzamide Formation: The final step involves the coupling of the benzoxazole derivative with a phenylmethoxybenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyphenyl group can undergo oxidation to form quinone derivatives.

    Reduction: The benzoxazole ring can be reduced under hydrogenation conditions.

    Substitution: The phenylmethoxy group can be substituted with various nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium on carbon, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Reduced benzoxazole derivatives.

    Substitution: Various substituted phenylmethoxybenzamides.

Scientific Research Applications

N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-3-phenylmethoxybenzamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: Studied for its role in enzyme inhibition and as a fluorescent probe for biological imaging.

Mechanism of Action

The mechanism of action of N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-3-phenylmethoxybenzamide involves its interaction with specific molecular targets:

    DNA Binding: The compound intercalates into the DNA helix, disrupting the replication process.

    Enzyme Inhibition: It inhibits enzymes such as topoisomerases, which are crucial for DNA replication and repair.

    Fluorescence: The benzoxazole ring imparts fluorescent properties, making it useful for imaging applications.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-chloro-4-methylbenzamide
  • N-[4-(1,3-benzoxazol-2-yl)phenyl]cyclohexanecarboxamide
  • N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-methoxy-2-naphthamide

Uniqueness

N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-3-phenylmethoxybenzamide is unique due to the presence of both hydroxyphenyl and phenylmethoxy groups, which enhance its biological activity and fluorescence properties compared to other benzoxazole derivatives.

Properties

IUPAC Name

N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-3-phenylmethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H20N2O4/c30-24-16-20(13-14-22(24)27-29-23-11-4-5-12-25(23)33-27)28-26(31)19-9-6-10-21(15-19)32-17-18-7-2-1-3-8-18/h1-16,30H,17H2,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEGCYRYGPKJIDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C(=O)NC3=CC(=C(C=C3)C4=NC5=CC=CC=C5O4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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